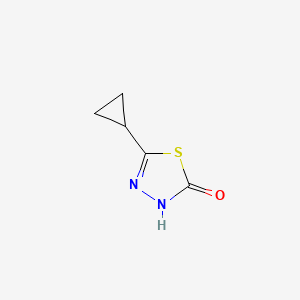

1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-

Description

Historical Context of Thiadiazole Chemistry and its Significance

The study of thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, dates back to the late 19th century. These aromatic rings have garnered significant attention due to their diverse chemical properties and wide range of biological activities. The 1,3,4-thiadiazole (B1197879) isomer, in particular, has been a focal point of extensive research. Historically, the development of synthetic methodologies for the 1,3,4-thiadiazole ring has been a key area of investigation, leading to a plethora of derivatives with varied functionalities. The significance of this scaffold lies in its ability to act as a bioisostere for other heterocyclic rings, such as pyrazoles and oxadiazoles, allowing for the fine-tuning of pharmacological properties. The stability of the 1,3,4-thiadiazole ring, coupled with its capacity to participate in various chemical transformations, has cemented its importance in the design and synthesis of novel bioactive molecules.

Overview of 1,3,4-Thiadiazole Scaffolds in Heterocyclic Chemistry

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This is attributed to several key features of the ring system. The presence of three heteroatoms (one sulfur and two nitrogen atoms) imparts unique electronic properties, including the ability to participate in hydrogen bonding and coordinate with metal ions. These interactions are often crucial for the binding of a molecule to its biological target.

Furthermore, the 1,3,4-thiadiazole ring is a versatile platform for chemical modification. The carbon atoms at the 2- and 5-positions are susceptible to a variety of substitution reactions, allowing for the introduction of diverse functional groups. This structural versatility enables chemists to systematically alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability, in order to optimize its biological activity. As a result, 1,3,4-thiadiazole derivatives have been investigated for a wide array of therapeutic applications, including as antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.

Rationale for Researching 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- and Related Structures

The specific interest in 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- stems from the recognized biological significance of both the 1,3,4-thiadiazole core and the cyclopropyl (B3062369) moiety. The cyclopropyl group is a small, strained ring that can introduce conformational rigidity into a molecule and influence its electronic properties. In medicinal chemistry, the incorporation of a cyclopropyl group has often led to enhanced biological activity and improved metabolic stability.

Research on structurally related compounds provides a strong rationale for the investigation of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one. For instance, derivatives of 2-amino-5-cyclopropyl-1,3,4-thiadiazole have been synthesized as precursors to imidazo[2,1-b] asianpubs.orgresearchgate.netnih.govthiadiazoles, which have shown promise as antitumor agents. Furthermore, N-substituted cyclopropanecarboxamides of 5-alkyl-1,3,4-thiadiazoles have been found to exhibit herbicidal activity. asianpubs.org These findings suggest that the combination of the 1,3,4-thiadiazole ring with a cyclopropyl substituent at the 5-position is a promising strategy for the discovery of new bioactive compounds. The 2-oxo functionality in 1,3,4-Thiadiazol-2(3H)-one further adds to the structural diversity and potential for unique biological interactions.

Scope and Objectives of the Research on the Chemical Compound

Given the promising background of its constituent moieties, research on 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- would logically encompass several key objectives. A primary goal would be the development of an efficient and scalable synthetic route to the target compound. This would involve the exploration of various synthetic strategies and the optimization of reaction conditions to ensure high yields and purity.

Once synthesized, a thorough structural characterization of the compound would be essential. This would involve the use of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the molecular structure and stereochemistry.

The core of the research would then focus on the evaluation of the biological activities of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-. Based on the activities of related compounds, a primary objective would be to screen the compound for its potential as a herbicidal, antifungal, and anticancer agent. This would involve a series of in vitro assays to determine its efficacy against various plant species, fungal strains, and cancer cell lines.

Should promising activity be identified, further objectives would include elucidating the mechanism of action of the compound. This could involve studies to identify its molecular target and to understand how it exerts its biological effects at a cellular level. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, would also be a crucial objective to optimize the activity and selectivity of the lead compound.

Potential Research Findings and Data

While specific experimental data for 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- is not extensively available in the public domain, research on structurally similar compounds provides a basis for predicting its potential biological profile. The following table illustrates the type of data that would be generated from the biological evaluation of this compound, with example data drawn from related cyclopropyl-thiadiazole derivatives.

| Compound ID | Target Organism/Cell Line | Biological Activity | Endpoint | Potency (IC50/MIC) |

| Example A | Brassica campestris (plant) | Herbicidal | Growth Inhibition | 10 µg/mL |

| Example B | Candida albicans (fungus) | Antifungal | Minimum Inhibitory Concentration | 16 µg/mL |

| Example C | MCF-7 (human breast cancer cell) | Anticancer | Cell Viability | 5 µM |

| Example D | Aspergillus niger (fungus) | Antifungal | Minimum Inhibitory Concentration | 32 µg/mL |

This table is for illustrative purposes and the data presented is based on findings for structurally related compounds, not 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- itself.

Structure

3D Structure

Properties

CAS No. |

84353-00-4 |

|---|---|

Molecular Formula |

C5H6N2OS |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

5-cyclopropyl-3H-1,3,4-thiadiazol-2-one |

InChI |

InChI=1S/C5H6N2OS/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) |

InChI Key |

KEPDGEBJDUSUQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NNC(=O)S2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1,3,4 Thiadiazol 2 3h One, 5 Cyclopropyl

Electrophilic Attack at Nitrogen on the Thiadiazole Ring

The nitrogen atoms in the 1,3,4-thiadiazole (B1197879) ring are generally susceptible to electrophilic attack, leading to the formation of 1,3,4-thiadiazolium salts or N-substituted derivatives. researchgate.net For 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one, the N-3 position is the primary site for electrophilic substitution. The reaction is typically initiated by deprotonation of the N-H group with a suitable base to form a nucleophilic anion, which then attacks the electrophile. This method is a cornerstone for synthesizing a variety of N-3 substituted analogs.

Common electrophilic reagents used for this modification include alkyl halides, acyl chlorides, and sulfonyl chlorides. N-alkylation is a frequently employed reaction for modifying the properties of the thiadiazole core. researchgate.net For instance, the reaction with various alkyl halides in the presence of a base like sodium hydride (NaH) can yield a range of 3-alkyl-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one derivatives. tandfonline.com

Table 1: Examples of Electrophilic Substitution at the N-3 Position

| Electrophile (R-X) | Product | Reaction Conditions |

| Methyl iodide (CH₃I) | 5-cyclopropyl-3-methyl-1,3,4-thiadiazol-2(3H)-one | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| Benzyl bromide (BnBr) | 3-benzyl-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| Acetyl chloride (AcCl) | 3-acetyl-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

| Chloroacetyl chloride | 3-(chloroacetyl)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

This table presents potential reactions based on the known reactivity of the 1,3,4-thiadiazol-2(3H)-one scaffold.

Nucleophilic Reactions and Ring Transformations of the Chemical Compound

The carbon atoms of the 1,3,4-thiadiazole ring, particularly at the C-2 and C-5 positions, are electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This property makes the ring susceptible to nucleophilic attack. arjonline.orgnih.gov In the case of 1,3,4-thiadiazol-2(3H)-one, the C-2 carbon is part of a carbonyl group, which is already a site for nucleophilic addition.

Strong nucleophiles, especially under harsh conditions like treatment with a strong base, can lead to ring fission or rearrangement. nih.gov For example, some 2-amino-1,3,4-thiadiazoles have been observed to rearrange into triazolinethione derivatives in the presence of amines. nih.gov While specific ring transformations for the 5-cyclopropyl derivative are not extensively documented, similar reactivity can be anticipated. Additionally, some 1,2,4-triazole (B32235) systems have been shown to rearrange to form 1,3,4-thiadiazole rings under basic conditions, highlighting the potential for interconversion between related heterocyclic systems. researchgate.net

Functionalization of the Carbonyl and Thiolactone Moiety

The 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one structure exists in tautomeric equilibrium with 5-cyclopropyl-1,3,4-thiadiazole-2-thiol. This thiol-thione equilibrium is crucial for its reactivity. While reactions at the N-3 position occur on the "one" (thione) tautomer, functionalization can also be directed at the exocyclic sulfur atom of the "thiol" tautomer.

S-alkylation is a common and efficient method for derivatization. This reaction typically involves treating the compound with an alkylating agent, such as an alkyl halide, in the presence of a base. This pathway is analogous to the well-documented functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. mdpi.com The resulting 2-(alkylthio) derivatives are important intermediates for further synthetic modifications or for evaluation in biological assays.

Table 2: Representative S-Alkylation Reactions

| Alkylating Agent | Product |

| Methyl iodide | 2-(methylthio)-5-cyclopropyl-1,3,4-thiadiazole |

| Ethyl bromide | 2-(ethylthio)-5-cyclopropyl-1,3,4-thiadiazole |

| Propargyl bromide | 2-(prop-2-yn-1-ylthio)-5-cyclopropyl-1,3,4-thiadiazole |

| 2-Bromo-1-phenylethanone | 2-(2-oxo-2-phenylethylthio)-5-cyclopropyl-1,3,4-thiadiazole |

This table illustrates potential S-alkylation products based on the reactivity of analogous 2-mercapto-1,3,4-thiadiazoles.

Reactions Involving the Cyclopropyl (B3062369) Substituent

The cyclopropyl group is a strained, three-membered ring that can participate in unique chemical reactions, although it is generally stable under many synthetic conditions. asianpubs.orgnih.gov Its presence is often associated with potent biological activity in medicinal compounds. asianpubs.orgnih.gov

Reactions involving the cyclopropyl ring itself are less common compared to modifications of the thiadiazole core. However, under specific conditions such as catalytic hydrogenation or treatment with strong acids, the cyclopropyl ring can undergo ring-opening reactions. These reactions proceed via cleavage of a carbon-carbon bond to relieve ring strain, typically yielding propyl or propenyl derivatives. The specific outcome depends on the catalyst, reaction conditions, and the electronic nature of the heterocyclic ring it is attached to. While direct functionalization of the cyclopropyl ring without opening it is challenging, it can be achieved in some cases through radical reactions or transition-metal-catalyzed C-H activation, though these are advanced methods not commonly reported for this specific scaffold.

Synthesis of Novel 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- Derivatives and Analogs

The synthesis of novel derivatives and analogs of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one primarily leverages the reactivity of the thiadiazole ring, particularly at the N-3 position and the exocyclic sulfur of its thiol tautomer.

As discussed in section 3.1, the N-3 position is a key handle for derivatization. A general and effective method involves the deprotonation of the N-H proton with a base, followed by quenching the resulting anion with an electrophile. This strategy allows for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships. For example, reacting the parent compound with chloroacetyl chloride provides a versatile intermediate, 3-(chloroacetyl)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one, which can be further modified by nucleophilic substitution with various amines or other nucleophiles. This approach has been used to synthesize libraries of related 1,3,4-thiadiazole derivatives. nih.gov

Table 3: Synthesis of N-3 Substituted Derivatives

| Reagent 1 (Base) | Reagent 2 (Electrophile) | Resulting N-3 Substituent |

| K₂CO₃ | Ethyl bromoacetate | -CH₂COOEt |

| NaH | 4-Fluorobenzyl chloride | -CH₂(4-F-Ph) |

| Triethylamine | Benzoyl chloride | -C(O)Ph |

| Pyridine | Methanesulfonyl chloride | -SO₂Me |

This table outlines a synthetic scheme for creating diverse derivatives by modifying the N-3 position.

Direct substitution on the cyclopropyl ring of the pre-formed heterocyclic system is synthetically challenging. A more practical and common approach to obtain analogs with substituted cyclopropyl rings is to begin the synthesis with a modified cyclopropyl precursor. asianpubs.org

This strategy involves using a substituted cyclopropanecarboxylic acid or its corresponding thiosemicarbazide. The thiadiazole ring is then constructed from this functionalized starting material. For instance, 1-methylcyclopropanecarboxylic acid could be converted to its corresponding acyl chloride and reacted with thiosemicarbazide, followed by cyclization, to yield 5-(1-methylcyclopropyl)-1,3,4-thiadiazol-2-amine, which can then be converted to the desired thiadiazol-2(3H)-one analog. This bottom-up approach offers a reliable pathway to a variety of analogs with substitutions on the cyclopropyl moiety. nih.gov

Formation of Condensed Ring Systems Incorporating the Thiadiazolone Core

The creation of condensed or fused heterocyclic systems is a significant area of medicinal chemistry, as combining multiple rings can enhance pharmacological activity. researchgate.net While direct cyclization reactions starting from 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one are not extensively documented, the analogous compound, 2-amino-5-cyclopropyl-1,3,4-thiadiazole, serves as a versatile and crucial precursor for synthesizing various fused ring systems. This amino derivative provides the necessary nucleophilic sites for building additional heterocyclic rings onto the thiadiazole core.

One of the most prominent fused systems derived from this precursor is the imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazole scaffold. researchgate.netresearchgate.net The synthesis is typically achieved through the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with α-haloketones, such as substituted phenacyl bromides. researchgate.net This reaction proceeds via an initial nucleophilic substitution, followed by a dehydrative cyclization to yield the bicyclic system. mdpi.com This method allows for the introduction of various substituents on the imidazole (B134444) portion of the fused ring, depending on the choice of the α-haloketone.

Another important class of condensed heterocycles is the researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netmdpi.comnih.govthiadiazole system. The synthesis of this scaffold generally involves the cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiol with various reagents. nih.govresearchgate.net However, building the triazole ring onto a pre-existing thiadiazole is also a known strategy, highlighting the versatility of thiadiazole derivatives in constructing complex heterocyclic structures. These fused systems are recognized for their broad spectrum of biological activities. nih.gov

The table below summarizes key reactions used to form condensed ring systems incorporating the 5-cyclopropyl-1,3,4-thiadiazole moiety, primarily utilizing the 2-amino derivative as the starting material.

Interactive Data Table: Synthesis of Condensed Ring Systems

| Resulting Ring System | Starting Material | Reagents | Key Reaction Type | Ref. |

| Imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazole | 2-Amino-5-cyclopropyl-1,3,4-thiadiazole | α-Haloketones (e.g., phenacyl bromides) | Condensation / Cyclization | researchgate.netresearchgate.net |

| researchgate.netnih.govnih.govTriazolo[3,4-b] researchgate.netmdpi.comnih.govthiadiazine | 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Hydrazonoyl Halides, α-Halocarbonyl compounds | Cyclocondensation | nih.govscispace.com |

| Thiazolo[4,3-b] researchgate.netmdpi.comnih.govthiadiazole | 2-Amino-thiazolo[4,3-b] researchgate.netmdpi.comnih.govthiadiazole | Carboxylic acid derivatives, Alkyl halides | Condensation / Alkylation | researchgate.net |

Spectroscopic and Advanced Structural Elucidation of 1,3,4 Thiadiazol 2 3h One, 5 Cyclopropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-, ¹H, ¹³C, and 2D NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- is expected to show distinct signals corresponding to the cyclopropyl (B3062369) protons and the N-H proton of the thiadiazole ring.

Cyclopropyl Protons: The cyclopropyl group would exhibit a complex multiplet pattern in the upfield region of the spectrum, typically between δ 0.5 and 2.5 ppm. Specifically, one would expect to see signals for the methine proton (-CH-) and the two sets of non-equivalent methylene (B1212753) protons (-CH₂-).

N-H Proton: The proton attached to the nitrogen atom in the thiadiazole ring (N-H) is expected to appear as a broad singlet in the downfield region, likely above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding.

While specific data for the target compound is unavailable, analysis of derivatives of the related compound, 2-amino-5-cyclopropyl-1,3,4-thiadiazole , provides insight into the expected chemical shifts for the cyclopropyl group. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl-CH | ~2.0 - 2.5 | Multiplet |

| Cyclopropyl-CH₂ | ~0.8 - 1.5 | Multiplets |

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Key expected signals include:

Carbonyl Carbon (C=O): The carbon of the ketone group in the thiadiazole ring is expected to resonate significantly downfield, typically in the range of δ 165-180 ppm.

Thiadiazole Ring Carbons: The carbon atom of the thiadiazole ring attached to the cyclopropyl group (C5) would likely appear in the aromatic region, estimated around δ 150-160 ppm.

Cyclopropyl Carbons: The cyclopropyl carbons are expected in the upfield region, with the methine carbon appearing around δ 10-20 ppm and the methylene carbons at a similar or slightly lower shift.

Data from derivatives of 2-amino-5-cyclopropyl-1,3,4-thiadiazole can serve as a reference for the cyclopropyl and thiadiazole ring carbon signals. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | 165 - 180 |

| C5 | 150 - 160 |

| Cyclopropyl-CH | 10 - 20 |

To confirm the connectivity of the atoms, 2D NMR experiments such as COSY, HSQC, and HMBC would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between the coupled protons within the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between the protons and their attached carbons in the cyclopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal long-range (2-3 bond) correlations. Key expected correlations would be between the cyclopropyl protons and the C5 carbon of the thiadiazole ring, and between the N-H proton and the C2 (carbonyl) and C5 carbons, which would definitively establish the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-, the key expected absorption bands are:

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Stretch (Cyclopropyl): C-H stretching vibrations for the cyclopropyl group are typically observed just above 3000 cm⁻¹.

C=O Stretch (Amide/Lactam): A strong absorption band between 1680-1720 cm⁻¹ due to the carbonyl group stretching vibration is a key diagnostic peak for the 2-one structure.

C=N Stretch: The stretching vibration of the C=N bond within the thiadiazole ring is expected to appear in the 1580-1620 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration is typically weaker and found in the fingerprint region, around 700-800 cm⁻¹.

Spectroscopic data for derivatives of 2-amino-5-cyclopropyl-1,3,4-thiadiazole have been reported, which can provide a basis for comparison of the ring and cyclopropyl vibrations. researchgate.net

Table 3: Expected IR Absorption Bands for 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Cyclopropyl) | ~3010 - 3090 | Medium |

| C=O Stretch | 1680 - 1720 | Strong |

| C=N Stretch | 1580 - 1620 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. The exact mass of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- (C₅H₆N₂OS) would be a key piece of data from high-resolution mass spectrometry (HRMS).

Molecular Ion Peak ([M]⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways could include the loss of the cyclopropyl group, cleavage of the thiadiazole ring, or loss of CO.

Analysis of derivatives of 2-amino-5-cyclopropyl-1,3,4-thiadiazole has been performed using mass spectrometry, which can give clues about the stability and fragmentation of the 5-cyclopropyl-1,3,4-thiadiazole core. researchgate.net

Table 4: Expected Mass Spectrometry Data for 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-

| Feature | Expected Value/Observation |

|---|---|

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

X-ray Crystallography for Solid-State Structure Determination of the Chemical Compound and its Derivatives

X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- has been reported, the crystal structures of several other 1,3,4-thiadiazole (B1197879) derivatives have been determined. researchgate.net

For instance, the crystal structure of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been reported, revealing details about the planarity of the thiadiazole ring and the conformation of the substituent groups. researchgate.net It is expected that the 1,3,4-thiadiazole ring in the title compound would also be largely planar. In the solid state, it is likely that the molecules would be linked by intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygen atom, forming dimers or extended chain structures. A crystal structure would provide definitive proof of the tautomeric form (the -one vs. the 2-hydroxy tautomer) present in the solid state.

Computational and Theoretical Studies on 1,3,4 Thiadiazol 2 3h One, 5 Cyclopropyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are key determinants of chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of 1,3,4-thiadiazole (B1197879), DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are employed to determine the optimized molecular geometry. scholarsresearchlibrary.com These studies reveal the most stable three-dimensional arrangement of the atoms, which is crucial for understanding how the molecule interacts with its environment. The planarity of the 1,3,4-thiadiazole ring is a key feature, with minor deviations observed depending on the substituents. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a 1,3,4-Thiadiazole Ring System

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O | ~1.21 |

| C-S | ~1.76 |

| N-N | ~1.38 |

| C-N | ~1.31 |

| S-C-N Angle | ~114° |

| N-N-C Angle | ~112° |

Note: These are typical values and can vary based on the specific substituents and computational methods used.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important indicator of molecular stability and reactivity. scholarsresearchlibrary.com For 1,3,4-thiadiazole derivatives, the HOMO is often localized on the sulfur atom and parts of the ring, while the LUMO is distributed over the carbonyl group and other parts of the heterocyclic system. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. scholarsresearchlibrary.com

Table 2: Representative Frontier Molecular Orbital Energies for a 1,3,4-Thiadiazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These values are illustrative and depend on the specific molecule and computational level of theory.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For 1,3,4-thiadiazol-2(3H)-one derivatives, the negative potential is generally concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms, while the hydrogen atoms attached to the ring and substituents show positive potential.

Molecular Docking Simulations with Biological Targets (Non-human)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a target protein. Derivatives of 1,3,4-thiadiazole have been the subject of numerous molecular docking studies against a variety of non-human biological targets, including enzymes from bacteria and fungi. nih.govnih.gov These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiadiazole derivatives and the active sites of these proteins, providing insights into their potential as antimicrobial agents. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. These simulations provide detailed information about the conformational changes of a molecule and its interactions with its environment, such as a solvent or a biological receptor. For 1,3,4-thiadiazole derivatives, MD simulations can be used to assess the stability of the ligand-protein complexes predicted by molecular docking. nih.gov By simulating the movement of atoms over time, researchers can gain a deeper understanding of the binding stability and the dynamic nature of the interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogs (Non-human biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs. For 1,3,4-thiadiazole derivatives, QSAR studies have been conducted to correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities, such as antifungal or antibacterial efficacy. nih.gov These models help in identifying the key structural features that are important for a particular biological activity.

Biological Activities and Mechanistic Investigations of 1,3,4 Thiadiazol 2 3h One, 5 Cyclopropyl and Its Derivatives

General Biological Significance of Thiadiazole Scaffolds

The 1,3,4-thiadiazole (B1197879) nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the development of therapeutic and agrochemical agents. nih.govut.ac.ir This five-membered ring system, containing one sulfur and two nitrogen atoms, is a key structural component in a variety of compounds exhibiting a broad spectrum of pharmacological activities. researchgate.netacs.org Its unique chemical properties, including its aromaticity and ability to participate in hydrogen bonding, contribute to its capacity to interact with diverse biological targets. mdpi.com

Thiadiazole derivatives have been extensively investigated and are known to possess antimicrobial (antibacterial, antifungal), antiviral, anticancer, anti-inflammatory, antitubercular, and anticonvulsant properties. nih.govneliti.com The versatility of the thiadiazole ring allows for substitution at various positions, enabling the fine-tuning of its biological profile. mdpi.com This has led to the development of numerous commercially successful drugs and agricultural products. The presence of the thiadiazole moiety is often associated with enhanced biological efficacy and a favorable pharmacokinetic profile. nih.gov

In Vitro and In Vivo Evaluation of Antimicrobial Activity (Bacterial, Fungal, Viral)

While broad antimicrobial activity is a hallmark of the thiadiazole class, specific derivatives of 5-cyclopropyl-1,3,4-thiadiazole have been synthesized and evaluated for their potential as antibacterial agents. nih.gov Research has focused on modifying the core structure to enhance potency against various bacterial strains.

A series of novel azetidin-2-ones and thiazolidin-4-ones derived from 2-amino-5-cyclopropyl-1,3,4-thiadiazole were synthesized and assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One of the β-lactam derivatives, in particular, demonstrated significant potency. nih.gov The minimum inhibitory concentration (MIC) values for this compound were determined against several bacterial species, as detailed in the table below.

| Bacterial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.60 | nih.gov |

| Bacillus subtilis | 31.50 | nih.gov |

| Escherichia coli | 62.50 | nih.gov |

| Pseudomonas aeruginosa | 125 | nih.gov |

These findings highlight the potential of the 5-cyclopropyl-1,3,4-thiadiazole scaffold as a foundation for developing new antibacterial agents. Currently, there is a lack of specific research on the viral and broader fungal activities of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one itself.

Mechanism of Action Studies on Microbial Targets (e.g., Cell Wall Synthesis, Enzyme Inhibition)

Mechanistic studies on the aforementioned derivatives of 2-amino-5-cyclopropyl-1,3,4-thiadiazole suggest that their antibacterial action involves the disruption of bacterial cell wall synthesis. nih.gov This is a well-established target for many antibiotics. The investigation into the mode of action included molecular docking studies and analysis of the leakage of cellular components. nih.gov The results indicated that these compounds likely inhibit the transpeptidase enzyme, which is crucial for the cross-linking of peptidoglycan chains in the bacterial cell wall. nih.gov Inhibition of this process weakens the cell wall, leading to cell lysis and bacterial death. nih.gov

Enzyme Inhibition Assays in Microbial Systems (e.g., KARI, DHPS)

While the primary antibacterial mechanism identified for the 5-cyclopropyl-1,3,4-thiadiazole derivatives was cell wall synthesis inhibition, the broader class of thiadiazoles is known to inhibit various microbial enzymes. nih.gov For the specific derivatives of 2-amino-5-cyclopropyl-1,3,4-thiadiazole, molecular docking studies have specifically pointed towards the inhibition of the transpeptidase enzyme (PTB) as a key mechanism. nih.gov

In Vitro and In Vivo Evaluation of Herbicidal Activity (Plant Models)

Derivatives of 5-cyclopropyl-1,3,4-thiadiazole have demonstrated notable herbicidal activity. The presence of the cyclopropyl (B3062369) group is significant, as cyclopropane (B1198618) derivatives are known to be transition state analogs for the enzyme ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids in plants. nih.govjaptronline.com

In a study evaluating N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a compound structurally related to the subject of this article, moderate herbicidal activity was observed against Brassica campestris. nih.gov The inhibitory effects at different concentrations are presented in the table below.

| Plant Species | Concentration | Inhibition (%) | Reference |

|---|---|---|---|

| Brassica campestris | 50 µg/mL | 38.4 | nih.gov |

| 10 µg/mL | 34.8 | nih.gov | |

| Echinochloa crusgalli | 50 µg/mL | 6.2 | nih.gov |

| 10 µg/mL | 0 | nih.gov |

Target Identification and Pathway Disruption in Plants (e.g., KARI inhibition)

The primary target for the herbicidal activity of cyclopropyl-containing thiadiazole derivatives is the enzyme ketol-acid reductoisomerase (KARI). nih.gov KARI is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are vital for plant growth and development. japtronline.com This pathway is absent in animals, making KARI an attractive target for the development of selective herbicides. nih.gov The likely transition state of the first step of the KARI-catalyzed reaction is a cyclopropane derivative, which is why compounds containing a cyclopropyl moiety, such as the 5-cyclopropyl-1,3,4-thiadiazole derivatives, are effective inhibitors. nih.gov By inhibiting KARI, these compounds disrupt the production of essential amino acids, leading to plant growth inhibition and eventual death. nih.gov

Structure-Activity Relationships for Herbicidal Efficacy

Structure-activity relationship (SAR) studies on a series of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas have provided insights into the structural requirements for potent KARI inhibition and herbicidal activity. nih.gov It was observed that the nature of the substituent at the 5-position of the thiadiazole ring significantly influences the inhibitory activity. nih.gov For instance, derivatives with longer alkyl chains at this position, such as a butyl group, exhibited higher KARI inhibitory activity. nih.gov Furthermore, when the substituent was a phenyl ring, substitution at the 4-position of the benzene (B151609) ring resulted in greater activity compared to substitutions at the 2- or 3-positions. nih.gov These findings suggest that both steric and electronic factors of the substituent at the 5-position of the thiadiazole ring play a crucial role in the interaction with the active site of the KARI enzyme. nih.gov

In Vitro and In Vivo Evaluation of Insecticidal/Pesticidal Activity (Insect Models)

Derivatives of the 1,3,4-thiadiazole ring system have demonstrated notable efficacy as insecticidal agents against a variety of agricultural pests. Laboratory studies have been crucial in quantifying this activity and understanding the potential mechanisms of action.

While specific studies on the neurological or metabolic targets of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one are not extensively detailed in the reviewed literature, research on analogous heterocyclic compounds provides valuable insights. For instance, derivatives of the isomeric 1,2,4-thiadiazole (B1232254) have been identified as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. researchgate.net This mode of action, targeting the insect's nervous system, leads to selective toxicity. Given the structural similarities, it is plausible that 1,3,4-thiadiazole derivatives could also interact with neurological or metabolic pathways in insects, though further targeted research is required to elucidate the precise mechanism for the 5-cyclopropyl variant.

The insecticidal potential of 1,3,4-thiadiazole derivatives is typically quantified through dose-response studies, which determine the concentration required to elicit a specific level of mortality in a target insect population. The half-lethal concentration (LC50) is a standard metric used in these evaluations. Various studies have reported the LC50 values for different 1,3,4-thiadiazole derivatives against several insect species. For example, certain novel 1,3,4-thiadiazole-based compounds have shown significant toxicity to the cotton leafworm (Spodoptera littoralis), with LC50 values as low as 6.42 mg/L. nih.gov Other research has highlighted the potent effects of these derivatives, with some achieving 100% toxicity against S. littoralis larvae. mdpi.com Additionally, insecticidal activity has been documented against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and the cowpea aphid (Aphis craccivora). nih.gov

Table 1: Insecticidal Activity of 1,3,4-Thiadiazole Derivatives against Various Insect Species

| Insect Species | Compound/Derivative | LC50 Value | Reference |

|---|---|---|---|

| Spodoptera littoralis | 1,3,4-Thiadiazole-Benzenesulfonamide Derivative (Compound 3) | 6.42 mg/L | nih.gov |

| Spodoptera littoralis | 1,3,4-Thiadiazole-Benzenesulfonamide Derivative (Compound 5) | 6.90 mg/L | nih.gov |

| Spodoptera littoralis | 1,3,4-Thiadiazole Analogue (Compound 54) | 328.34 ppm | mdpi.com |

| Aphis craccivora | 1,3,4-Thiadiazole 5-Fluorouracil (B62378) Acetamide (B32628) Derivative (IVe) | Comparable to commercial insecticides | nih.gov |

Inhibition of Specific Non-Human Enzymes or Receptors

Beyond their insecticidal effects, derivatives of 1,3,4-thiadiazole have been investigated for their inhibitory action against a range of specific enzymes and receptors in non-human contexts. These studies are often foundational in the discovery of new therapeutic agents.

The 1,3,4-thiadiazole scaffold has been identified as a promising framework for the development of potent inhibitors of Abl tyrosine kinase, a key target in certain types of leukemia. nih.govjapsonline.com Research has led to the discovery of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles as effective inhibitors of this enzyme. nih.gov One particular derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrated an IC50 value of 7.4 µM for the inhibition of Abl protein kinase. mdpi.com These findings underscore the potential of the 1,3,4-thiadiazole core in designing selective kinase inhibitors.

Table 2: Abl Kinase Inhibition by a 1,3,4-Thiadiazole Derivative

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM | mdpi.com |

In the context of antiviral research, computational studies have explored the potential of 1,3,4-thiadiazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. mdpi.com These in silico investigations utilize molecular docking to predict the binding affinity and interaction patterns of ligands with the enzyme's active site. Studies have shown that 1,3,4-thiadiazole derivatives can fit into the Mpro active site, forming stabilizing interactions with key amino acid residues. mdpi.com For instance, docking analyses of certain phytochemicals with binding energies ranging from -8.2 to -8.4 kcal/mol suggest interactions with residues such as Gln189, Glu166, Cys145, and His41. plos.org Another study on propolis compounds identified a binding affinity of -7.7 kcal/mol for 3′-Methoxydaidzin with the main protease. nih.gov These computational models suggest that the thiadiazole ring can serve as a building block for potential Mpro inhibitors. mdpi.com

Table 3: In Silico Binding Affinities of Compounds with SARS-CoV-2 Main Protease (Mpro)

| Compound/Derivative Class | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Phytochemicals (Cosmosiine, Pelargonidin-3-O-glucoside, Cleomiscosin A) | -8.2 to -8.4 | Gln189, Glu166, Cys145, His41, Met165 | plos.org |

| Propolis Compound (3′-Methoxydaidzin) | -7.7 | Not specified | nih.gov |

A significant area of investigation for 1,3,4-thiadiazole derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is relevant in the context of developing treatments for neurodegenerative diseases, and studies are often conducted using AChE from non-human sources, such as the electric eel (Electrophorus electricus).

Research has demonstrated that various 1,3,4-thiadiazole derivatives can inhibit AChE with potencies ranging from the nanomolar to the micromolar range. nih.govtbzmed.ac.irtbzmed.ac.irnih.gov For example, a series of drug-1,3,4-thiadiazole hybrid compounds showed promising AChE inhibitory activity, with one compound exhibiting an IC50 value of 18.1 ± 0.9 nM. nih.gov Another study on indole-based thiadiazole derivatives reported IC50 values against AChE ranging from 0.17 ± 0.05 to 33.10 ± 0.6 μM. nih.gov Kinetic studies have revealed that these compounds can act as mixed-type inhibitors of AChE. nih.gov

Table 4: Acetylcholinesterase (AChE) Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | AChE Source | IC50 Value | Reference |

|---|---|---|---|

| (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- nih.govnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one | Not specified | 18.1 ± 0.9 nM | nih.gov |

| Benzamide derivative with 1,3,4-thiadiazole nucleus (Compound 7e) | Not specified | 1.82 ± 0.6 nM | tbzmed.ac.irtbzmed.ac.ir |

| Indole based thiadiazole derivatives | Not specified | 0.17 ± 0.05 to 33.10 ± 0.6 μM | nih.gov |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Electrophorus electricus (electric eel) | 33.16 µM | researchgate.net |

Investigations into Molecular Targets and Pathways

Intensive investigations into the biological activities of 1,3,4-thiadiazole derivatives have revealed a broad spectrum of potential therapeutic and agricultural applications. However, specific experimental data on the molecular targets and cellular pathways of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- are not extensively available in the current scientific literature. The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate the crossing of biological membranes, allowing these compounds to interact with various intracellular targets. mdpi.com Research into the broader class of 1,3,4-thiadiazoles has provided insights into their general mechanisms of action, which often involve interference with DNA replication processes due to the ring's bioisosteric similarity to pyrimidine. mdpi.comnih.gov

Protein-Ligand Interaction Studies (excluding human)

Detailed protein-ligand interaction studies, such as X-ray crystallography or NMR spectroscopy, specifically for 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- with non-human proteins are not well-documented in publicly accessible research. However, the broader family of thiadiazole derivatives has been the subject of computational and experimental studies to elucidate their binding modes with various enzymes and receptors in non-human systems.

For instance, a study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a structurally related compound, demonstrated moderate herbicidal activity against Brassica campestris. asianpubs.org This suggests a potential interaction with a key enzyme in plant metabolic pathways. While the specific molecular target was not identified in that study, such findings often pave the way for more detailed mechanistic investigations.

Another area where cyclopropyl-thiadiazole derivatives have been investigated is in their stability and metabolism. A study on a series of researchgate.netijpcbs.comnih.govthiadiazole benzylamides, which includes a 4-cyclopropyl-substituted isomer, indicated that these compounds were rapidly degraded in mouse liver microsomes. nih.gov This rapid metabolism suggests an interaction with metabolic enzymes, such as cytochrome P450s, in this non-human model system, although it does not detail the specific binding interactions.

Interactive Data Table: Biological Activity of a Structurally Related Compound

| Compound Name | Biological Activity | Test Organism |

|---|

Cellular Uptake and Localization in Model Systems (non-human cells)

Specific studies detailing the cellular uptake, distribution, and localization of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- in non-human cells are currently limited. The general understanding is that the physicochemical properties of the 1,3,4-thiadiazole ring system, particularly its mesoionic character, contribute to its ability to permeate cell membranes. mdpi.com

In a study involving a different derivative, 5-(4-chlorophenyl)-1,3,4-thiadiazole, an in vivo radioactive tracing study was conducted in a tumor-bearing mouse model. This research demonstrated the compound's ability to target sarcoma cells, providing indirect evidence of cellular uptake and accumulation in a whole-animal, non-human system. While this study does not involve the specific 5-cyclopropyl derivative, it supports the general principle of cellular accessibility for this class of compounds.

The lack of specific cellular imaging or radiolabeling studies for 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- in non-human cells highlights an area for future research to fully understand its biological activity and potential applications.

Potential Applications of 1,3,4 Thiadiazol 2 3h One, 5 Cyclopropyl and Its Derivatives

Agrochemical Applications (Herbicides, Insecticides, Fungicides)

The 1,3,4-thiadiazole (B1197879) nucleus is a core component in a variety of agrochemicals due to its broad-spectrum biological activity. asianpubs.org Derivatives of this scaffold have been extensively investigated for their potential to control weeds, insect pests, and fungal diseases in crops.

Herbicides: Research has demonstrated the herbicidal potential of compounds structurally related to 5-cyclopropyl-1,3,4-thiadiazole derivatives. For instance, a study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, an analogue, revealed moderate herbicidal effects. asianpubs.org In preliminary biological tests, this compound showed notable activity against Brassica campestris, a common weed. asianpubs.org The data from these tests are summarized in the table below.

| Compound | Target Weed | Concentration | Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | 100 ppm | Moderate Activity | asianpubs.org |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | 50 µg/mL | 38.4 | asianpubs.org |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Echinochloa crusgalli | 100 ppm | No Activity | asianpubs.org |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Echinochloa crusgalli | 50 µg/mL | 6.2 | asianpubs.org |

While the activity against Echinochloa crusgalli was minimal, the results for Brassica campestris underscore the potential of this chemical class in weed management. asianpubs.org The general class of 1,3,4-thiadiazoles is noted for its herbicidal properties. researchgate.net

Insecticides: The 1,3,4-thiadiazole scaffold is also a "privileged" structure in the development of insecticides. researchgate.net A series of novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives have been synthesized and evaluated for their insecticidal properties. nih.gov Bioassays indicated that these compounds possess both stomach and contact toxicity against pests such as Tetranychus cinnabarinus (carmine spider mite) and Aphis craccivora (cowpea aphid). nih.gov Specifically, one derivative demonstrated insecticidal activity against Aphis craccivora that was superior to the commercial insecticide thiacloprid (B134840) and comparable to imidacloprid. nih.gov Furthermore, studies on 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have shown remarkable insecticidal activity against the cotton leafworm, Spodoptera littoralis. researchgate.netmdpi.com

Fungicides: Derivatives of 1,3,4-thiadiazole are well-documented for their fungicidal activity. asianpubs.org The versatility of the thiadiazole ring allows for the synthesis of compounds with potent antifungal effects, making them valuable candidates for developing new agents to protect crops from fungal pathogens. researchgate.net

Material Science Applications (e.g., Polymer Additives, Dyes)

Beyond agriculture, 1,3,4-thiadiazole derivatives have found applications in material science, particularly as components in dyes and as additives for lubricants.

Dyes: The 1,3,4-thiadiazole moiety is a key component in a class of azo dyes. rsc.orgmdpi.comnih.gov These dyes are synthesized by coupling diazonium salts based on 2-amino-1,3,4-thiadiazoles with various aromatic compounds like N,N-dialkyl anilines. rsc.orgrsc.org The resulting dyes are suitable for coloring a range of materials, including leather, silk, wool, and synthetic fibers, producing various shades of red and other colors. rsc.org For example, the commercial dye CI Disperse Red 338 is based on a 2-amino-5-ethylthio-1,3,4-thiadiazole structure. rsc.org The use of these dyes on polyester (B1180765) fibers can result in bright orange to blue shades. rsc.org

Polymer Additives: In the field of lubrication, which often involves polymeric materials, derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) are utilized as multifunctional additives. lube-media.com These compounds serve as metal passivating agents, antioxidants, and antiwear agents in various lubricants, including engine and hydraulic oils. lube-media.com Due to their high sulfur content, DMTD derivatives also exhibit potential as extreme pressure additives in greases. lube-media.com

Green Chemistry Reagents or Catalysts

While there is limited evidence of 1,3,4-thiadiazole derivatives acting as green chemistry reagents or catalysts themselves, their synthesis is increasingly being aligned with the principles of green chemistry. researchgate.netnanobioletters.com Research has focused on developing eco-friendly, non-hazardous, and efficient methods for producing thiadiazoles. nanobioletters.com These green synthesis approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique significantly reduces reaction times and improves product yields compared to conventional methods. nanobioletters.com

Ultrasonic-Assisted Synthesis: The use of ultrasound is another green method that can accelerate the synthesis of thiadiazole derivatives. nanobioletters.com

Use of Recyclable Catalysts: Efficient synthesis of related condensed-bicyclic triazolo-thiadiazoles has been achieved using a recyclable, glycerol-based solid-acid catalyst (carbon-SO3H). nih.gov Other protocols have utilized vanadium oxide loaded on fluorapatite (B74983) as a robust and reusable catalyst for multicomponent reactions to form fused thiadiazole systems. rsc.org

These methods reduce chemical waste, minimize the use of hazardous substances, and are more energy-efficient, contributing to the sustainable production of these valuable compounds. researchgate.netnanobioletters.comrsc.org

Precursors in Organic Synthesis

The 2-amino-5-substituted-1,3,4-thiadiazole structure is a highly versatile and useful starting material for the synthesis of more complex, bioactive molecules. asianpubs.org The amino group provides a reactive site for further chemical transformations, allowing for the construction of various fused heterocyclic systems. asianpubs.org

A key example involves the use of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as a precursor. Researchers have prepared a series of 2,5,6-trisubstituted imidazo[2,1-b] rsc.orgekb.egacs.org-thiadiazole derivatives by reacting 2-amino-5-cyclopropyl-1,3,4-thiadiazole with an appropriate phenacyl bromide. researchgate.net This reaction demonstrates the utility of the cyclopropyl-thiadiazole amine as a building block for creating novel compounds with potential therapeutic applications, such as anticancer agents. researchgate.net The thiosemicarbazone derivative of 1,3,4-thiadiazoles also serves as a key intermediate for synthesizing other useful heterocycles. tandfonline.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the exploration of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one and its derivatives. While general methods for the synthesis of 1,3,4-thiadiazoles are known, future research should focus on pathways that are both innovative and amenable to creating diverse chemical libraries for biological screening.

One promising avenue is the use of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. The development of an MCR to construct the 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one scaffold would be a significant advancement.

Another area of exploration is flow chemistry . Continuous flow synthesis can offer improved safety, scalability, and product purity compared to traditional batch processes. The translation of existing batch syntheses of 1,3,4-thiadiazol-2(3H)-ones to a continuous flow setup could streamline production and facilitate the synthesis of analogues.

Furthermore, the application of photoredox catalysis could open up new avenues for the synthesis and functionalization of this thiadiazolone. Light-mediated reactions often proceed under mild conditions and can enable unique chemical transformations that are not accessible through traditional thermal methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Multi-component Reactions | High efficiency, atom economy, diversity | Development of a one-pot synthesis of the core scaffold. |

| Flow Chemistry | Improved safety, scalability, purity | Adaptation of existing batch methods to a continuous flow system. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Exploration of light-mediated C-H functionalization of the cyclopropyl (B3062369) ring. |

Discovery of New Biological Activities in Untapped Areas

The 1,3,4-thiadiazole (B1197879) scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemmethod.commdpi.com However, the specific biological profile of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one is not extensively characterized. Future research should aim to explore its potential in therapeutic areas that have been less investigated for this class of compounds.

One such area is neurodegenerative diseases . The development of small molecules that can modulate pathways implicated in diseases like Alzheimer's and Parkinson's is a critical unmet need. Screening of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one and its derivatives against relevant neurological targets could uncover novel therapeutic leads.

Another area of interest is antiviral research . The emergence of new viral threats necessitates the discovery of novel antiviral agents. The structural features of the 1,3,4-thiadiazole ring suggest that it could serve as a scaffold for the development of inhibitors of viral enzymes or replication processes.

Furthermore, the potential of this compound in agriculture as a pesticide or plant growth regulator should be systematically investigated. The unique chemical properties imparted by the cyclopropyl group may lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

| Therapeutic Area | Rationale | Research Focus |

| Neurodegenerative Diseases | Need for novel small molecule modulators. | Screening against targets relevant to Alzheimer's and Parkinson's. |

| Antiviral | Potential for inhibition of viral replication. | Evaluation against a broad panel of viruses. |

| Agriculture | Potential for novel pesticides or growth regulators. | Screening for herbicidal, fungicidal, and insecticidal activity. |

Development of Advanced Computational Models

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. ekb.egresearchgate.net For 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one, the development of advanced computational models can accelerate the discovery of new derivatives with enhanced biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. researchgate.net The development of robust QSAR models for this class of compounds would enable the rational design of more potent and selective analogues.

Molecular docking simulations can provide insights into the binding of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one to specific biological targets. tandfonline.com These studies can help to identify key interactions and guide the design of derivatives with improved binding affinity.

Pharmacophore modeling can be used to identify the essential structural features required for a specific biological activity. This information can then be used to search virtual libraries for new compounds with the desired activity or to guide the design of new derivatives.

| Computational Method | Application | Research Focus |

| QSAR | Predicting biological activity from chemical structure. | Development of models for specific biological targets. |

| Molecular Docking | Simulating binding to biological targets. | Identification of key binding interactions. |

| Pharmacophore Modeling | Identifying essential structural features for activity. | Virtual screening and de novo design. |

Sustainable Production and Environmental Impact Considerations

In an era of increasing environmental awareness, the development of sustainable and environmentally friendly chemical processes is of utmost importance. Future research on 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one should prioritize the principles of green chemistry . nanobioletters.com

This includes the use of renewable starting materials and safer solvents . The development of synthetic routes that minimize the use of hazardous reagents and solvents is a key challenge.

Catalytic methods are another cornerstone of green chemistry. The use of catalysts can reduce energy consumption and waste generation. The exploration of biocatalytic or chemocatalytic methods for the synthesis of this compound is a promising area of research.

| Green Chemistry Principle | Application | Research Focus |

| Renewable Starting Materials | Reducing reliance on fossil fuels. | Exploration of bio-based feedstocks. |

| Safer Solvents | Minimizing environmental and health impacts. | Use of water or other green solvents. |

| Catalysis | Improving efficiency and reducing waste. | Development of catalytic synthetic methods. |

| Life Cycle Assessment | Evaluating overall environmental impact. | Comprehensive analysis of the production process. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one, and how can they be optimized for lab-scale reproducibility?

- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions or modifications of precursor heterocycles. For example, the Pinner reaction has been used to synthesize structurally similar 1,3,4-thiadiazol-2-ylphenyl-1,2,4,5-tetrazines, which require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products . Optimization can be achieved through factorial design experiments, varying parameters like reagent stoichiometry and reaction time to maximize yield . Characterization via HPLC and NMR ensures purity and structural confirmation.

Q. How can researchers characterize the structural and electronic properties of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one?

- Methodological Answer :

- X-ray crystallography provides definitive structural data, as demonstrated for analogs like 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine .

- Spectroscopic techniques (e.g., / NMR, IR) identify functional groups and electronic environments.

- Computational methods (DFT calculations) predict electronic properties such as HOMO-LUMO gaps, aiding in understanding reactivity .

Q. What theoretical frameworks guide the study of this compound’s biological or chemical activity?

- Methodological Answer : Research should align with conceptual frameworks such as:

- Structure-Activity Relationship (SAR) : Linking substituent effects (e.g., cyclopropyl group) to biological activity (e.g., antimicrobial, insecticidal) .

- Hammett or Taft linear free-energy relationships to quantify electronic effects of substituents on reaction rates or binding affinities .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of action of 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-one in biological systems?

- Methodological Answer :

- Enzyme inhibition assays : Use kinetic studies (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition.

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics between the compound and target proteins.

- Molecular dynamics simulations model interactions at atomic resolution, identifying key binding residues .

- Table : Example experimental design for enzyme inhibition studies.

| Parameter | Conditions | Purpose |

|---|---|---|

| Enzyme Concentration | 0.1–1.0 µM | Ensure linear kinetics |

| Substrate Range | 0.5–10× | Determine and |

| Inhibitor (Compound) | 0–100 µM | Calculate |

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Methodological Answer : Contradictions often arise from variability in experimental conditions or assay specificity. Strategies include:

- Reproducibility checks : Replicate studies under standardized conditions (e.g., pH, temperature) .

- Multi-parametric analysis : Use multivariate statistics (e.g., PCA) to identify confounding variables .

- Cross-validation : Compare results across orthogonal assays (e.g., in vitro vs. cell-based assays) .

Q. How can computational methods enhance the prediction of this compound’s reactivity or pharmacokinetics?

- Methodological Answer :

- QSAR models : Train models using datasets of similar thiadiazoles to predict logP, solubility, or metabolic stability .

- Docking studies : Screen against target proteins (e.g., bacterial enzymes) to prioritize synthesis targets.

- ADMET prediction tools : Software like SwissADME evaluates absorption and toxicity profiles .

Methodological Integration and Innovation

Q. What emerging technologies (e.g., AI, automation) can accelerate research on this compound?

- Methodological Answer :

- AI-driven synthesis planning : Platforms like IBM RXN for retrosynthetic pathway prediction .

- High-throughput screening (HTS) : Automated liquid handlers enable rapid testing of derivatives for activity.

- Smart laboratories : Real-time data analytics adjust reaction conditions autonomously, minimizing trial-and-error .

Tables for Comparative Analysis

Table 1 : Comparison of Analytical Techniques for Structural Characterization

| Technique | Application | Limitations |

|---|---|---|

| X-ray Crystallography | Definitive bond-length/angle data | Requires high-quality crystals |

| NMR Spectroscopy | Functional group identification | Limited resolution for complex mixtures |

| DFT Calculations | Electronic property prediction | Dependent on basis set accuracy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.